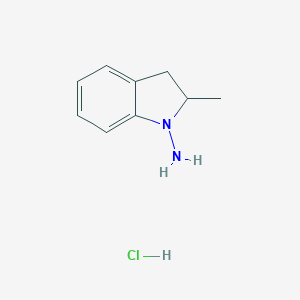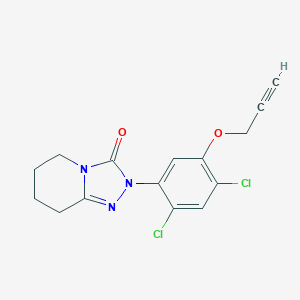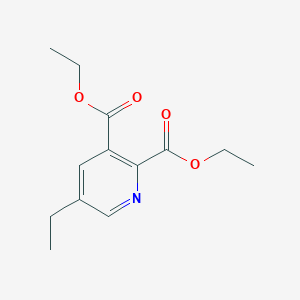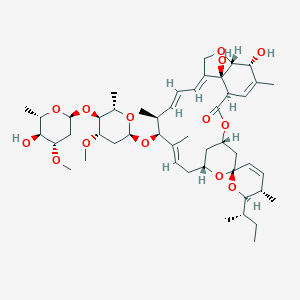
(R)-Indoxacarb
Descripción general
Descripción
(R)-Indoxacarb is a pesticide that belongs to the oxadiazine class of chemicals. It is widely used in the agricultural industry to control pests such as lepidopteran insects, which are known to cause significant crop damage. The compound has been extensively studied for its efficacy and safety, and it has become an important tool in pest management programs worldwide.
Aplicaciones Científicas De Investigación
Insecticide for Lepidopteran Larvae
Indoxacarb is widely used as an oxadiazine pesticide developed to act against lepidopteran larvae. It is marketed under various names, including Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide .
Novel Mechanism of Action
It exhibits a unique mechanism of action by blocking the sodium channels in insects’ nervous systems, leading to depression, paralysis, and death .
Ecotoxicological Impact Assessment
Researchers have evaluated the ecotoxicological consequences of commercial indoxacarb on non-target species by assessing physiological, biochemical, and histopathological markers .
Resistance Management in Pest Populations
Indoxacarb plays a vital role in resistance management strategies due to its unique mode of action, which differs from many traditional insecticides. It is used as part of integrated pest management (IPM) programs to help prevent the development of resistance in pest populations .
Behavioral and Transcriptomic Studies
Studies have been conducted on the behavioral and transcriptomic changes in insects like the red imported fire ant (Solenopsis invicta) under indoxacarb treatment, providing insights into affected metabolic pathways .
Formulation Effects on Crop Application
Research has been done on the effect of formulation on indoxacarb dissipation in crops like maize when using nano-microemulsion (NM) and commercial formulations to evaluate proper application methods .
Propiedades
IUPAC Name |
methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317230 | |
| Record name | (R)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Indoxacarb | |
CAS RN |
185608-75-7 | |
| Record name | (R)-Indoxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185608-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxacarb, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxacarb, (-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXACARB, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Indoxacarb in insects?
A1: Indoxacarb targets the insect's nervous system by blocking sodium channels. This blockage disrupts nerve impulses, leading to paralysis and eventual death of the insect. [, ]
Q2: How does the blockage of sodium channels by Indoxacarb affect insects?
A2: Blockage of sodium channels by Indoxacarb leads to rapid feeding cessation, lethargy, regurgitation, muscle paralysis, and ultimately death in insects. [, ]
Q3: What is the molecular formula and weight of Indoxacarb?
A3: The provided research papers do not explicitly state the molecular formula and weight of Indoxacarb.
Q4: Are there insecticides that show good compatibility with Indoxacarb for controlling specific pests?
A4: Yes, research indicates that Indoxacarb exhibits synergistic effects when combined with certain insecticides. For example, Indoxacarb combined with Tebuconazole demonstrated a synergistic effect against Helicoverpa armigera larvae. []
Q5: Does the provided research discuss catalytic properties of Indoxacarb?
A5: No, the provided research focuses on the insecticidal properties and applications of Indoxacarb. Information regarding its catalytic properties is not available in these papers.
Q6: Does the provided research utilize computational chemistry or modeling techniques to study Indoxacarb?
A6: The provided research papers do not mention the use of computational chemistry or modeling techniques to study Indoxacarb.
Q7: Does the research discuss the structure-activity relationship of Indoxacarb and its analogues?
A7: While the research doesn't delve into detailed SAR studies of Indoxacarb, one paper mentions the use of fluorenylmethyl chloroformate for protection during its synthesis. This suggests potential for modifications at specific positions, but further SAR information is absent. []
Q8: Does the provided research discuss specific SHE regulations related to Indoxacarb?
A8: No, the provided research primarily focuses on the efficacy and application of Indoxacarb. Details regarding specific SHE regulations are not discussed.
Q9: What is the efficacy of Indoxacarb against different life stages of pests?
A9: Research indicates that Indoxacarb demonstrates efficacy against various life stages of different pests, including larvae, adults, and eggs. For example, it effectively controls larvae of Helicoverpa zea in tomatoes [], larvae of Spodoptera litura [], and different life stages of Acrobasis vaccinii in blueberries [].
Q10: What is the efficacy of Indoxacarb against different pest species?
A10: Indoxacarb displays broad-spectrum insecticidal activity and has been proven effective against a wide range of pest species, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, Leucinodes orbonalis, Plutella xylostella, and others, as evident from the provided research papers. [, , , , , , , , , , , ]
Q11: Are there reported cases of Indoxacarb resistance in insect populations?
A11: Yes, one study highlights a case of high-level Indoxacarb resistance in a diamondback moth population from Hawaii in 2003. This finding emphasizes the need for resistance monitoring and management strategies. []
Q12: Does Indoxacarb resistance confer cross-resistance to other insecticides?
A12: One study revealed that a deltamethrin-resistant strain of Plutella xylostella also exhibited high cross-resistance to Indoxacarb, implying potential challenges in managing resistance. []
Q13: What information does the research provide about the toxicology and safety profile of Indoxacarb?
A13: The research primarily focuses on efficacy and application. Although one paper mentions Indoxacarb's low mammalian toxicity as an advantage [], comprehensive toxicological data are not discussed in the provided papers.
Q14: Does the provided research discuss aspects related to drug delivery, biomarkers, or analytical techniques specific to Indoxacarb?
A14: No, the provided research primarily focuses on the efficacy, field applications, and resistance aspects of Indoxacarb. It does not delve into targeted drug delivery strategies, the use of biomarkers for efficacy prediction, or specific analytical techniques for Indoxacarb quantification.
Q15: How does the use of Indoxacarb impact non-target arthropod communities?
A15: Research indicates that Indoxacarb application in vineyards can negatively impact populations of beneficial arthropods such as parasitoids, predatory mites, and coccinellids. This highlights the importance of considering the broader ecological impacts of Indoxacarb use. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




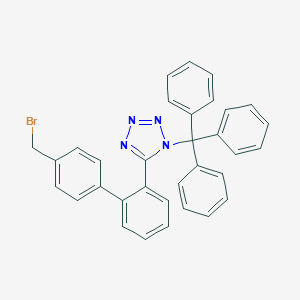

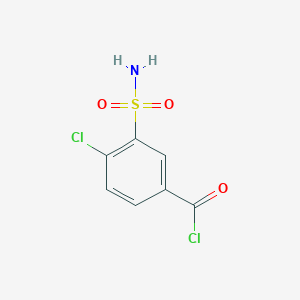


![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
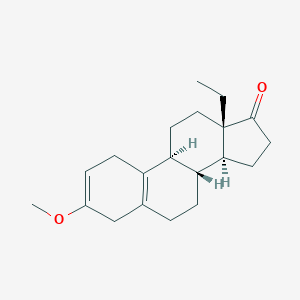
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
